![molecular formula C10H20O2 B11760218 Oxirane, [(heptyloxy)methyl]- CAS No. 25717-59-3](/img/structure/B11760218.png)
Oxirane, [(heptyloxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(HEPTYLOXY)METHYL]OXIRANE: is an organic compound belonging to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. The presence of the heptyloxy group attached to the oxirane ring makes this compound unique and potentially useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(HEPTYLOXY)METHYL]OXIRANE typically involves the reaction of heptyl alcohol with an epoxide precursor. One common method is the reaction of heptyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
In an industrial setting, the production of 2-[(HEPTYLOXY)METHYL]OXIRANE can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-[(HEPTYLOXY)METHYL]OXIRANE can undergo various chemical reactions, including:
Ring-opening reactions: These reactions are typically catalyzed by acids or bases and result in the formation of diols or other functionalized compounds.
Oxidation: The oxirane ring can be oxidized to form corresponding carbonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Acids: Sulfuric acid, hydrochloric acid
Bases: Sodium hydroxide, potassium hydroxide
Oxidizing agents: Hydrogen peroxide, peracids
Major Products Formed
Diols: Formed through ring-opening reactions
Carbonyl compounds: Formed through oxidation reactions
Substituted oxiranes: Formed through nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
2-[(HEPTYLOXY)METHYL]OXIRANE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 2-[(HEPTYLOXY)METHYL]OXIRANE involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to undergo nucleophilic attack by various biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, potentially disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
Ethylene oxide: A simpler oxirane with a wide range of industrial applications.
Propylene oxide: Another common oxirane used in the production of polyurethanes and other materials.
Epichlorohydrin: Used as a precursor in the synthesis of various epoxides.
Uniqueness
2-[(HEPTYLOXY)METHYL]OXIRANE is unique due to the presence of the heptyloxy group, which can impart different physical and chemical properties compared to simpler oxiranes. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
25717-59-3 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
2-(heptoxymethyl)oxirane |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-11-8-10-9-12-10/h10H,2-9H2,1H3 |
Clave InChI |
INSCMIFABOJDRE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760153.png)
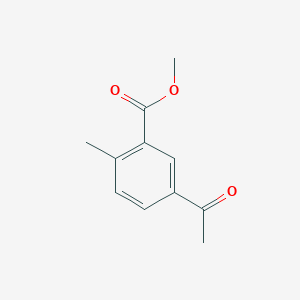

![[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane](/img/structure/B11760176.png)
![7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11760177.png)
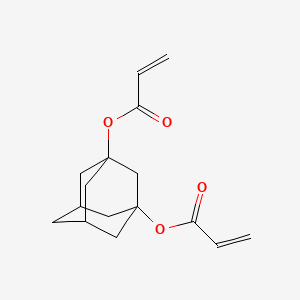
![methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate](/img/structure/B11760196.png)
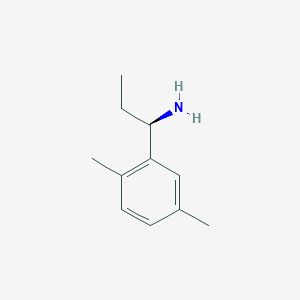
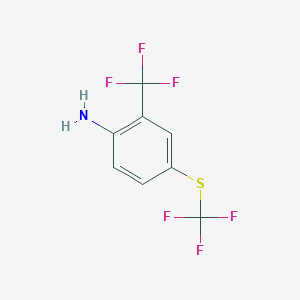
![[(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760208.png)
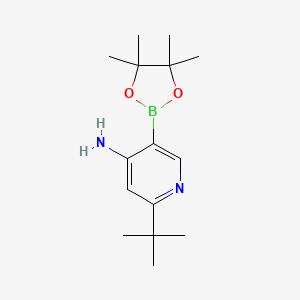
![(4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine](/img/structure/B11760216.png)
![4,7-Difluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B11760220.png)

